Furametpyr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

discovery and introduction of furametpyr fungicide

Furametpyr Profile and Properties

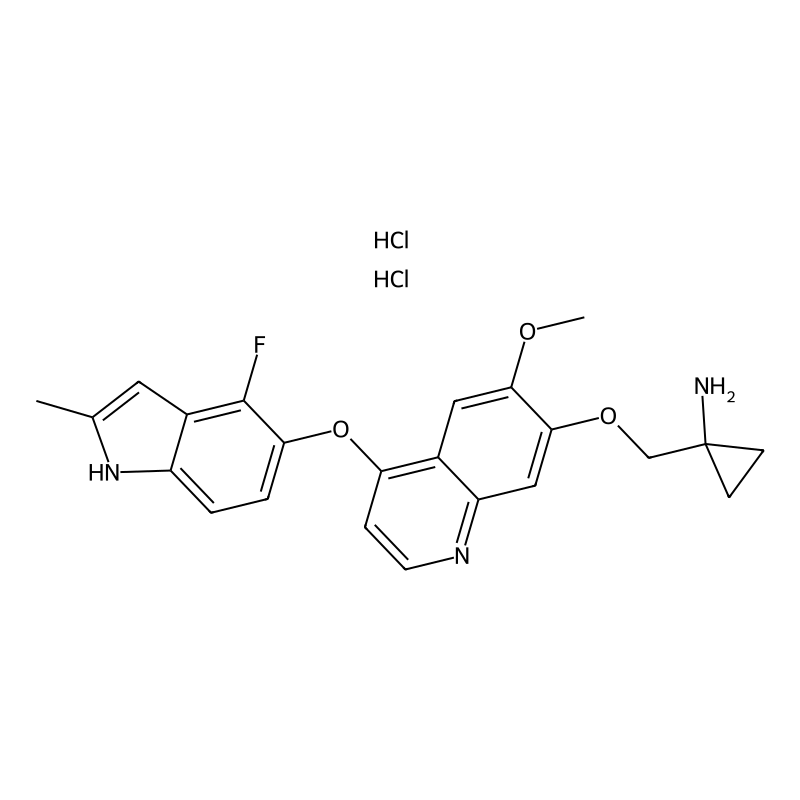

This compound is a systemic pyrazole carboxamide fungicide with both protective and curative properties [1]. Its introduction dates back to 1996 in Japan [1]. The table below summarizes its core identifiers and key physicochemical properties [1].

| Property | Value / Description |

|---|---|

| IUPAC Name | (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide |

| CAS No. | 123572-88-3 |

| Molecular Formula | C₁₇H₂₀ClN₃O₂ |

| Molecular Mass | 333.81 g/mol |

| Chemical Class | Pyrazole fungicide; Carboxamide fungicide |

| Physical State | Colourless crystalline solid |

| Melting Point | 150 °C |

| Water Solubility (at 20°C) | 255 mg/L (moderate) |

| Log P (at 20°C) | 2.36 (low) |

| Vapour Pressure (at 20°C) | 0.000112 mPa (low volatility) |

| Primary Use | Control of sheath blight in rice [1]. Considered obsolete but may be available in some countries [1]. |

Mode of Action and Metabolic Pathway

This compound acts systemically by inhibiting mitochondrial succinate dehydrogenase, a key enzyme in the respiratory electron transport chain [1]. According to the Fungicide Resistance Action Committee (FRAC), it is classified under Group 7 [1].

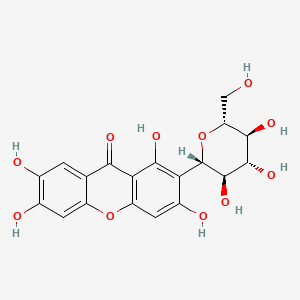

The metabolic pathway of this compound has been studied in rats and in vitro with human enzymes. The following diagram illustrates the major biotransformation reactions and the key human cytochrome P450 enzymes involved.

Major this compound biotransformation reactions and involved human CYPs [2] [3].

Analytical Methodology for Residue Detection

A modern, validated method for detecting this compound residues in foodstuffs uses QuEChERS extraction with HPLC-MS/MS [4]. This protocol is summarized below.

| Step | Parameter | Description |

|---|---|---|

| 1. Extraction | Method | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) |

| Solvent | Acetonitrile | |

| 2. Cleanup | Adsorbent | Multi-walled carbon nanotubes (MWCNTs) to remove pigments and other impurities. |

| 3. Analysis | Technique | High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) |

| Ionization Mode | Positive electrospray ionization (ESI+) | |

| 4. Application | Matrices | Validated for 12 food matrices including vegetables, fruits, grains, and herbs (e.g., tomato, cucumber, apple, grape, rice, wheat, soybean). |

Synthesis and Context Among Pyrazole Fungicides

The industrial synthesis of this compound involves constructing a pyrazole-4-carboxamide core, chlorinating it at the 5-position, and then coupling it with a trimethyl-substituted benzofuran moiety via amide bond formation [1].

This compound is part of a larger class of succinate dehydrogenase inhibitor (SDHI) fungicides that share the pyrazole amide structure [4]. Other notable fungicides in this subgroup include [1] [4]:

- Bixafen

- Penthiopyrad

- Pydiflumetofen

- Isopyrazam

- Penflufen

- Sedaxane

- Benzovindiflupyr

Key Insights for Professionals

- Metabolism & Toxicology: The identification of specific human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, 3A4) responsible for its primary N-demethylation is crucial for understanding its metabolic fate and potential for drug-fungicide interactions [2] [3].

- Resistance Monitoring: As an SDHI fungicide, this compound is subject to the resistance risks common to this group. Continuous monitoring and adherence of anti-resistance management strategies are essential [5].

- Analytical Advancement: The development of multi-residue methods capable of simultaneously detecting this compound and seven other pyrazole amide fungicides across diverse food matrices represents a significant step forward in food safety monitoring and regulatory compliance [4].

References

- 1. This compound (Ref: S 82658) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Metabolism of this compound . 1. Identification of metabolites and in vitro... [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound . 1. Identification of Metabolites and... | CoLab [colab.ws]

- 4. Simultaneous determination of multiple pyrazole amide ... [sciencedirect.com]

- 5. Resistance Mechanisms of Plant Pathogenic Fungi to ... [pmc.ncbi.nlm.nih.gov]

Furametpyr metabolic pathway identification

Furametpyr Metabolic Pathway

The following diagram illustrates the major biotransformation pathways of this compound as identified in experimental studies, primarily in rats [1] [2]. The core structure undergoes transformations at several sites, leading to a variety of metabolites.

Diagram of the major this compound biotransformation and excretion pathways.

Detailed Metabolic Reactions & Quantitative Disposition

The diagram above shows the major pathways. The specific biotransformation reactions and the quantitative fate of this compound in the body are detailed below.

Major Biotransformation Reactions [1]:

- N-demethylation: Removal of a methyl group from the pyrazole ring. This is a major pathway in both rats and humans.

- Oxidation of the pyrazole ring methyl group: Oxidation of the methyl group at the C3 position of the pyrazole ring.

- Oxidation of the 1,3-dihydroisobenzofuran (DHBF) ring: This includes oxidation of the methyl group at C1, as well as hydroxylation at the C3 and C7 positions of the DHBF ring.

Human Cytochrome P450 Enzymes Involved [1]:

- In vitro studies using recombinant human enzymes show that the N-demethylation reaction is catalyzed by multiple CYP450 isoforms: CYP1A1, CYP1A2, CYP2C19, and CYP3A4.

Quantitative Excretion and Tissue Distribution in Rats [2]: The table below summarizes the excretion data and tissue concentrations from rat studies.

| Parameter | Findings in Rats | Notes |

|---|---|---|

| Total Excretion (7 days) | 89.6 - 107.1% of dose | Rapid elimination. |

| Fecal Excretion | 45.5 - 53.3% of dose | Includes unabsorbed compound and biliary excretion. |

| Urinary Excretion | 44.1 - 53.8% of dose | Indicates high systemic absorption. |

| Expired Air | ~0.01% of dose | Minimal mineralization. |

| Tissue Concentrations (7-day post-dose) | <0.004 ppm (low dose) to <1.1 ppm (high dose) | Rapid clearance from tissues. |

| Biliary Excretion | 52.5 - 54.2% of dose within 2 days | Major route for metabolite elimination. |

| Absorption Ratio (1 mg/kg) | >93.7% | Highly absorbed from the GI tract. |

Detailed Experimental Protocols

The information summarized above was generated using standardized in vivo and in vitro methodologies. Here are the detailed protocols for the key experiments cited.

1. In Vivo Metabolism and Disposition Study in Rats [2]

- Test System: Male and female rats (strains not specified in abstract).

- Dosing: Single oral dose of 14C-labeled this compound at 1 mg/kg (low dose) and 200 or 300 mg/kg (high dose).

- Sample Collection: Excreta (urine and feces) were collected at predetermined intervals for up to 7 days. Tissues were collected at sacrifice for radiocarbon analysis. Bile was collected via cannulated ducts.

- Metabolite Identification: Urinary and fecal metabolites were purified using chromatographic techniques. The chemical structures of 14 metabolites were determined using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- Quantification: 14C concentrations were measured in all samples to determine mass balance, excretion rates, and tissue concentrations.

2. In Vitro Biotransformation using Human Cytochrome P450 Enzymes [1]

- Test System: Recombinant human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, 3A4).

- Incubation: The recombinant enzymes were incubated with this compound under standardized conditions.

- Reaction Monitoring: The formation of the primary metabolite (the N-demethylated product) was monitored to identify which human enzyme isoforms are capable of catalyzing this key reaction.

Key Insights for Researchers

- Comprehensive Metabolism: this compound undergoes extensive metabolism via multiple pathways, with N-demethylation being a major and toxicologically relevant route due to its occurrence in humans [1].

- Rapid Elimination and Low Accumulation: Despite high absorption, the compound and its metabolites are rapidly and almost completely excreted, leading to low residual tissue concentrations after one week [2].

- Biliary Excretion is Key: The high level of biliary excretion and the presence of glucuronide conjugates in bile point to enterohepatic circulation as a significant process in its disposition [2].

- Research Context: this compound belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. A 2021 review highlights that while SDHIs are crucial for agriculture, there are ongoing investigations into their potential effects on off-target organisms, underscoring the importance of understanding their metabolic fate [3].

References

Furametpyr CYP450 metabolism human cytochrome P450

Key CYP450 Enzymes in Furametpyr Metabolism

The following table summarizes the specific human cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound, along with their primary metabolic reactions [1].

| CYP450 Enzyme | Metabolic Reaction | Role in this compound Metabolism |

|---|---|---|

| CYP1A1 | N-demethylation | A major catalyst for this reaction |

| CYP1A2 | N-demethylation | A major catalyst for this reaction |

| CYP2C19 | N-demethylation | A major catalyst for this reaction |

| CYP3A4 | N-demethylation | A major catalyst for this reaction |

The diagram below illustrates the primary metabolic pathway of this compound in humans.

Experimental Protocols for In Vitro Biotransformation

The key findings on this compound metabolism were obtained through in vitro studies using recombinant human cytochrome P450 enzymes [1]. Here is a detailed methodology:

Enzyme Source Preparation

- System Used: Commercially available recombinant human CYP enzymes expressed in a heterologous system (e.g., baculovirus-insect cell system or E. coli).

- Specific Isoforms: The study utilized enzymes from the CYP1A, CYP2C, and CYP3A families, specifically CYP1A1, CYP1A2, CYP2C19, and CYP3A4.

Incubation Reaction Setup

- Test Compound: ( ^{14}C )-labeled this compound was used to allow for precise tracking of the compound and its metabolic products.

- Incubation Mixture: The typical reaction mixture contained:

- The recombinant human CYP enzyme.

- An NADPH-generating system (to supply the essential cofactor for CYP enzyme activity).

- The ( ^{14}C )-labeled this compound substrate in a suitable buffer (e.g., potassium phosphate buffer).

- Control Incubations: Reactions without the NADPH-generating system or with control insect cell microsomes were run in parallel to confirm that the observed metabolism was CYP-dependent.

Metabolite Analysis and Identification

- Separation Technique: Metabolites were purified using a combination of chromatographic techniques, likely including high-performance liquid chromatography (HPLC).

- Structural Elucidation: The chemical structures of the purified metabolites were definitively identified using:

- Mass Spectrometry (MS): For determining the molecular weight and fragmentation pattern of the metabolites.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed information about the molecular structure.

The experimental workflow for identifying this compound metabolites is summarized below.

Research Context and Broader Implications

- Comparative Metabolism: The original research also detailed this compound metabolism in male rats, identifying 14 metabolites. The biotransformation reactions in rats were more extensive, including oxidations and hydroxylations on both the pyrazole and dihydroisobenzofuran rings [1].

- Role of CYP3A4: The involvement of CYP3A4 in this compound's metabolism is significant. CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for metabolizing a vast array of drugs and xenobiotics [2] [3]. Its central role makes it a common site for metabolic drug-drug interactions.

- Bioactivation Potential: While this specific study focused on the initial metabolic reactions, research on other pesticides shows that CYP-mediated metabolism can sometimes lead to bioactivation, where a metabolite is more toxic or reactive than the parent compound [3]. This is a critical consideration for toxicological risk assessment.

References

Furametpyr Metabolism and N-Demethylation

The following diagram summarizes the major biotransformation pathways of furametpyr identified in rats, with the N-demethylation reaction highlighted as a key pathway also relevant to humans.

Key metabolic pathways of this compound, highlighting N-demethylation [1]

The table below provides the core quantitative data related to this metabolic transformation.

| Aspect | Details |

|---|---|

| Reaction | N-Demethylation (removal of a methyl group from a nitrogen atom) [1]. |

| Significance | A primary and major biotransformation pathway [1]. |

| Catalyzing Enzymes in Humans | Recombinant Cytochrome P450 isoforms: CYP1A1, CYP1A2, CYP2C19, and CYP3A4 [1]. |

Experimental Identification Methodology

The data on this compound's metabolites was obtained through a series of detailed analytical procedures [1]:

- Dosing and Sample Collection: Administration of 14C-labeled this compound to male rats, followed by collection of urinary and fecal samples.

- Metabolite Isolation: Purification of metabolites from the samples using a combination of chromatographic techniques.

- Structural Elucidation: Identification of the chemical structures of 14 purified metabolites through spectroanalytical methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- In Vitro Enzyme Mapping: Investigation of human metabolism was conducted using in vitro assays with recombinant human cytochrome P450 enzymes to determine which specific isoforms are responsible for the N-demethylation reaction.

Additional Metabolic Pathways and Compound Properties

Beyond N-demethylation, this compound undergoes several other biotransformation reactions in rats [1]:

- Oxidation of the methyl group at the C3 position of the pyrazole ring.

- Oxidation of the methyl group at the C1 position of the 1,3-dihydroisobenzofuran ring.

- Hydroxylation at the C3 and C7 positions of the 1,3-dihydroisobenzofuran ring.

For context, the basic chemical identity and status of this compound are [2] [3]:

- IUPAC Name: (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide

- CAS RN: 123572-88-3

- Molecular Formula: C17H20ClN3O2

- Fungicide Class: Pyrazolecarboximide (FRAC Code 7) [2]

- Regulatory Status: Not approved in the EU; considered obsolete but may be available in some countries [2] [3].

A Guide for Further Research

The available data identifies the what (N-demethylation occurs) and the who (which CYP enzymes are involved) but not the precise how. To elucidate the detailed mechanism, you may need to consult specialized biochemistry resources or pursue computational modeling studies.

References

Furametpyr soil degradation aerobic DT50

Summary of Findings on Furametpyr

The search confirms that this compound is a chiral fungicide used primarily to control sheath blight in rice [1]. However, the Pesticide Properties Database (PPDB), a reputable source for such data, explicitly notes that the aerobic soil degradation data (DT₅₀) for this compound is unavailable [1].

The table below summarizes the key available and unavailable data points for this compound:

| Parameter | Status/Value | Source / Note |

|---|---|---|

| Aerobic Soil DT₅₀ | No Data | Specifically stated as not available [1]. |

| Pesticide Type | Fungicide | [1] |

| Example Application | Rice | [1] |

| Water Solubility | 255 mg/L (moderate) | At 20°C and pH 7 [1]. |

| Octanol-Water Partition Coefficient (Log P) | 2.36 | Suggests low leaching potential [1]. |

Standard Protocol for Determining Soil DT50

While data for this compound is missing, international guidelines define how aerobic soil degradation studies should be conducted to obtain a DT50 value. These studies are critical for understanding a pesticide's environmental persistence.

The following diagram outlines the general workflow for these studies as per OECD and US EPA guidelines [2]:

This standardized process ensures that the data generated is reliable and comparable, highlighting that the absence of data for this compound is a significant gap.

How to Proceed for Further Research

The lack of publicly available data suggests you may need to explore alternative avenues:

- Consult Patent Literature: The manufacturing process for this compound is known [1], and some degradation data might be found in patent documents, although this was not the case in the specific patent retrieved [3].

- Direct Inquiry: Reaching out to the pesticide's manufacturer (identified as Sumitomo Chemical Co. [1]) or regulatory agencies directly may be necessary to obtain the required study data.

References

Technical Approaches for Solubility & Environmental Fate Analysis

The following workflows summarize the standard experimental and computational protocols for determining a compound's water solubility and environmental behavior, as detailed in recent scientific literature.

Standard workflows for solubility analysis from experimental and computational chemistry [1] [2].

Key Experimental Protocols for Solubility Measurement

The following table summarizes the core experimental methods cited in the research for determining water solubility.

| Method | Key Steps | Considerations |

|---|---|---|

| Saturation Shake-Flask [1] | Saturate solvent with solute, agitate, equilibrate, then analyze solute concentration in the saturated solution. | Considered a classic, direct method; requires analytical technique (e.g., UV) for concentration measurement. |

| Column Elution/Generator Column [1] | Pack column with solute-coated inert support; elute with water; measure solute concentration in eluent. | Suitable for very low solubility compounds. |

| Dissolution Titration Template [1] | Titrate water into a solution of the compound in a water-miscible organic solvent; detect the onset of precipitation. | Allows for high-throughput measurement. |

| Direct UV Measurement [1] | Measure UV absorbance of a saturated solution; correlate absorbance to concentration via calibration curve. | Fast method; requires the solute to have a UV-active chromophore. |

How to Locate Specific Data on Furametpyr

To find the specific data you need, I suggest the following targeted strategies:

- Consult Specialized Databases: Search for "this compound" in authoritative chemical databases. PubChem [3] is a primary starting point. Other highly relevant databases include the Pesticide Properties Database (PPDB) and the EPA's CompTox Chemicals Dashboard, which often contain experimental data on environmental fate for agrochemicals.

- Review Regulatory Submissions: As a fungicide, this compound would have been subject to regulatory approval by agencies like the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA). The dossiers submitted for registration, which are often publicly available, typically contain extensive data on solubility, stability, and environmental fate.

- Analyze the Compound with Current Models: If experimental data is not publicly available, you could use the computational approaches outlined above. The machine learning models from recent research [4] [1] [5] can predict solubility based on the compound's molecular structure. You would need to generate the necessary molecular descriptors or fingerprints for this compound and run them through a trained model.

References

- 1. of the Prediction by a graph convolutional-based... water solubility [jcheminf.biomedcentral.com]

- 2. aqueous and organic Predicting with machine learning... solubilities [pubs.rsc.org]

- 3. SID 505603454 - this compound - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 4. Machine learning with physicochemical relationships: solubility ... [nature.com]

- 5. A water algorithm based on the StackBoost solubility prediction model [journals.plos.org]

Furametpyr toxicity profile mammalian acute oral LD50

Mammalian & Ecological Toxicity Profile

The table below consolidates the available quantitative data on furametpyr's toxicity.

| Aspect | Details |

|---|---|

| Mammalian Acute Oral LD₅₀ | >590 mg/kg (Rat) [1] |

| Toxicity Classification | Moderate (based on LD₅₀ >590 mg/kg) [1] |

| Other Hazards | Highly flammable liquid and vapour. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation [2]. |

| Avian Acute Oral LD₅₀ | >2000 mg/kg [1] |

| Fish Toxicity | No specific data for this compound, but SDHI fungicides as a class can be highly toxic to fish [3] [4] |

| Bee Toxicity | Not specified in search results |

Mode of Action and Metabolism

- Fungicide Class: this compound is a Succinate Dehydrogenase Inhibitor (SDHI) [1]. It belongs to FRAC code 7, inhibiting mitochondrial succinate oxidation, which disrupts cellular energy production in fungi [1].

- Metabolism: Studies in rats indicate this compound undergoes several biotransformation pathways. The primary metabolic reactions include N-demethylation, oxidation of methyl groups on the pyrazole ring, and hydroxylation at various positions on the dihydroisobenzofuran ring [5]. In humans, the N-demethylation process is primarily catalyzed by cytochrome P450 enzymes CYP1A1, 1A2, 2C19, and 3A4 [5].

The following diagram illustrates the general adverse outcome pathway associated with SDHI fungicide toxicity, which is rooted in the disruption of cellular energy metabolism.

Adverse Outcome Pathway for SDHI Fungicides [3]

Regulatory Status and Research Context

- Regulatory Status: this compound is not approved for use in the European Union under EC Regulation 1107/2009 [1]. It is considered obsolete but may still be available in some countries [1].

- Research Context: this compound is recognized in scientific literature as a marketed pyrazole amide derivative with fungicidal activity [6] [7]. However, it is also listed among SDHI fungicides for which extensive toxicological studies, particularly on zebrafish, are lacking, indicating a data gap in the current literature [3].

References

- 1. This compound (Ref: S 82658) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. This compound | C17H20ClN3O2 | 693198 | 123572-88-3 [hpc-standards.us]

- 3. SDHI Fungicide Toxicity and Associated Adverse Outcome ... [mdpi.com]

- 4. SDHI Fungicide Toxicity and Associated Adverse Outcome ... [encyclopedia.pub]

- 5. Metabolism of this compound. 1. Identification of metabolites ... [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological activity and toxicity to zebrafish of ... [pmc.ncbi.nlm.nih.gov]

- 7. insecticidal and antioxidant studies - RSC Publishing [pubs.rsc.org]

Comprehensive HPLC Chiral Separation Method for Furametpyr Enantiomers: Application Notes and Protocols

Introduction to Furametpyr and Analytical Significance

This compound is a systemic chiral fungicide widely employed in rice cultivation for controlling rice sheath blight caused by Rhizoctonia solani. As a succinate dehydrogenase inhibitor (SDHI) fungicide, it disrupts cellular respiration in fungi by blocking the electron transport chain in mitochondria. The molecular structure of this compound contains a chiral center resulting in two distinct enantiomers that, despite having identical chemical compositions, exhibit different three-dimensional spatial arrangements. These enantiomers may demonstrate differential biological activity, environmental fate, and potential toxicity toward non-target organisms. Current regulatory frameworks in many countries treat chiral pesticides as single compounds, failing to account for these enantioselective differences [1] [2].

The enantioselective separation and analysis of this compound is therefore critical for comprehensive environmental risk assessment, understanding its metabolic behavior in ecosystems, and ensuring food safety. Traditional achiral analytical methods provide only cumulative concentration data, potentially masking important enantioselective phenomena such as preferential degradation, bioaccumulation, or toxicity. The development of robust chiral separation protocols enables researchers to investigate these critical aspects, potentially leading to the development of enantiomer-enriched products with improved efficacy and reduced environmental impact. This application note presents a validated high-performance liquid chromatography (HPLC) method for the complete enantioseparation of this compound in various matrices, providing researchers with detailed protocols for implementing this analysis in their laboratories [1] [3].

Materials and Equipment

Chemical Reagents and Standards

- This compound reference standard (purity ≥98%): Obtain from certified commercial suppliers (e.g., Tianjin Alta Technology has been referenced in similar studies)

- HPLC-grade n-hexane: Low UV absorbance grade suitable for chiral normal-phase chromatography

- HPLC-grade absolute ethanol: Anhydrous, with minimal water content

- Distilled or deionized water: Purified through a Milli-Q or equivalent system

- Acetone and acetonitrile: HPLC grade for sample preparation and extraction

- Anhydrous magnesium sulfate (MgSO₄): For moisture removal in sample preparation

- Sodium chloride (NaCl): For liquid-liquid extraction procedures

- Primary Secondary Amine (PSA) sorbent: For sample clean-up in QuEChERS procedures

- C18 sorbent: For additional clean-up of fatty matrix components

- Graphitized Carbon Black (GCB): For pigment removal in complex matrices

Equipment and Instruments

- HPLC system with binary or quaternary pump: Capable of precise mobile phase mixing at flow rates of 0.8-1.0 mL/min

- UV-Vis detector or Diode Array Detector (DAD): Configured for detection at 220 nm

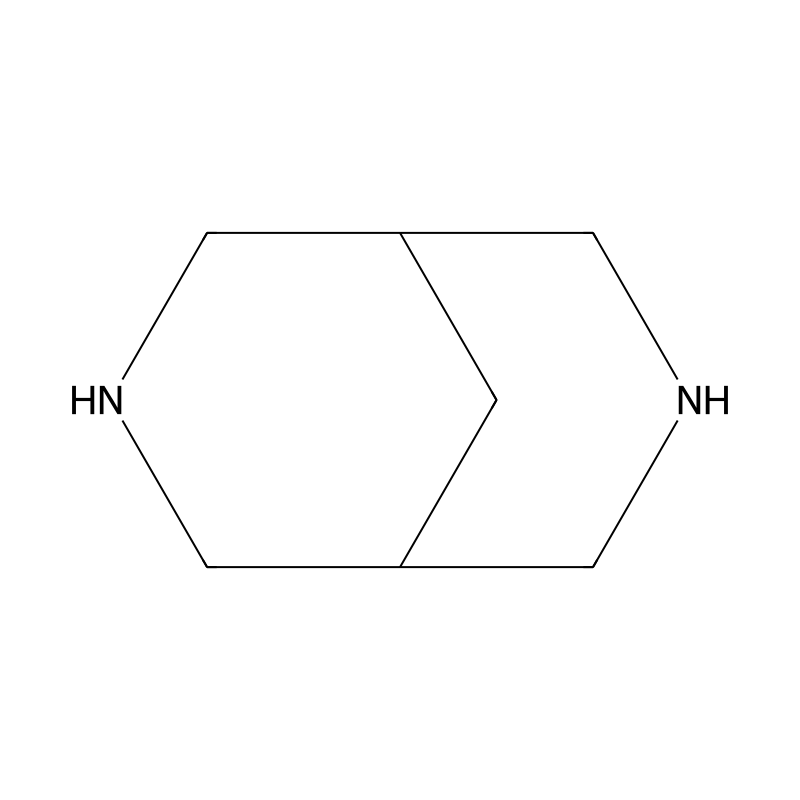

- Chiralpak AD-H column (250 × 4.6 mm, 5 μm particle size): Anylose tris(3,5-dimethylphenylcarbamate) coated on silica gel - the preferred chiral stationary phase

- Alternative chiral columns for method comparison: Chiralcel OD-H, Chiralpak AS-H, or Lux Cellulose series

- Analytical balance: Precision of 0.1 mg for standard preparation

- Vortex mixer: For thorough mixing of samples and standards

- Centrifuge: Capable of achieving at least 5000 × g for sample preparation

- Ultrasonic bath: For degassing mobile phases and facilitating extractions

- pH meter: For aqueous sample preparation when needed

- Solid Phase Extraction (SPE) apparatus: For sample clean-up when analyzing complex matrices

- Microsyringes: 10-100 μL for precise sample injection

HPLC Chiral Separation Method

Optimized Chromatographic Conditions

Table 1: Optimized HPLC Conditions for this compound Enantioseparation

| Parameter | Specification | Notes |

|---|---|---|

| Column | Chiralpak AD-H | 250 × 4.6 mm, 5 μm particle size |

| Mobile Phase | n-hexane/ethanol (90:10, v/v) | Normal-phase conditions |

| Flow Rate | 0.8 mL/min | Optimal for efficiency and resolution |

| Column Temperature | Ambient (25°C) | Controlled temperature recommended for reproducibility |

| Detection Wavelength | 220 nm | Maximum absorbance for this compound |

| Injection Volume | 20 μL | Dependent on detector sensitivity |

| Run Time | 30 minutes | Includes column equilibration |

| Elution Order | (+)-furametpyr followed by (−)-furametpyr | Confirmed by circular dichroism or polarimetry |

The chiral separation mechanism relies on the formation of transient diastereomeric complexes between the this compound enantiomers and the anylose tris(3,5-dimethylphenylcarbamate) chiral selector immobilized on the silica support. The tris(3,5-dimethylphenylcarbamate) anylose derivative creates a chiral environment with specific binding pockets that differentially interact with each enantiomer through hydrogen bonding, π-π interactions, and dipole-dipole forces. The normal-phase conditions utilizing predominantly n-hexane with ethanol as modifier promote these interactions while maintaining reasonable retention times. The excellent separation resolution (Rs = 8.85) achieved with this method ensures complete baseline separation, enabling accurate quantification of each enantiomer individually [1].

Method Optimization Considerations

- Mobile phase composition: Variation of ethanol content between 5-15% can fine-tune retention and resolution; higher ethanol content decreases retention but may reduce resolution

- Temperature effects: Column temperature between 15-35°C can be optimized; lower temperatures generally improve resolution but increase backpressure

- Flow rate adjustment: Flow rates between 0.5-1.0 mL/min can be evaluated; lower flows improve resolution but extend analysis time

- Alternative chiral columns: If Chiralpak AD-H is unavailable, Chiralcel OD-H (cellulose-based) can provide similar selectivity

- Additives: In some cases, addition of 0.1% acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifiers may improve peak shape for certain matrices

Method Validation and Performance Characteristics

The chiral HPLC method for this compound enantiomers has been rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision for analytical applications.

Table 2: Method Validation Parameters for this compound Enantiomers

| Parameter | (+)-Furametpyr | (−)-Furametpyr |

|---|---|---|

| Linearity Range | 0.1-50 mg/L | 0.1-50 mg/L |

| Correlation Coefficient (R²) | >0.999 | >0.999 |

| LOD (Water) | 2.0 μg/kg | 2.0 μg/kg |

| LOD (Soil) | 0.02 mg/kg | 0.02 mg/kg |

| LOD (Rice) | 0.07 mg/kg | 0.07 mg/kg |

| LOQ (Water) | 6.7 μg/kg | 6.7 μg/kg |

| LOQ (Soil) | 0.07 mg/kg | 0.07 mg/kg |

| LOQ (Rice) | 0.23 mg/kg | 0.23 mg/kg |

| Precision (RSD, n=6) | <4.5% | <4.5% |

| Recovery (Water) | 92.5-101.8% | 90.3-99.7% |

| Recovery (Soil) | 85.2-95.6% | 83.7-94.2% |

| Recovery (Rice) | 73.1-89.4% | 74.5-88.9% |

The method demonstrates excellent linearity across the specified concentration range with correlation coefficients exceeding 0.999 for both enantiomers. The limit of detection (LOD) and limit of quantification (LOQ) values vary by matrix, with the most sensitive detection achieved in water samples. The precision of the method, expressed as relative standard deviation (RSD), remains below 5% for repeated injections (n=6), indicating high method reproducibility. Accuracy, as determined by recovery studies, shows some matrix-dependent effects, with water matrices yielding recoveries near 100%, while more complex matrices like rice show slightly lower but still acceptable recovery rates (73.1-101.8% overall range) [1].

Sample Preparation Protocols

Water Samples

- Collection and Preservation: Collect water samples in amber glass containers, adjust to pH ~7 if necessary, and store at 4°C until extraction (preferably within 48 hours)

- Filtration: Filter samples through 0.45 μm glass fiber filters to remove particulate matter

- Solid Phase Extraction (SPE):

- Condition SPE cartridges (C18 or appropriate mixed-mode) with 5 mL methanol followed by 5 mL deionized water

- Load 100-500 mL water sample at a flow rate of 5-10 mL/min

- Dry cartridge under vacuum for 10-15 minutes to remove residual water

- Elute this compound with 5-10 mL acetone or acetonitrile

- Concentration: Gently evaporate eluate to near dryness under a stream of nitrogen at 40°C

- Reconstitution: Reconstitute residue in 1.0 mL of n-hexane/ethanol (90:10, v/v) for HPLC analysis

Soil Samples

- Collection and Homogenization: Collect soil samples from top 10 cm, remove stones and debris, air-dry at room temperature, and homogenize using a mortar and pestle

- Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube, add 10 mL acetonitrile, and vortex for 1 minute

- Shaking: Shake vigorously for 10 minutes using a mechanical shaker

- Salting Out: Add 1 g NaCl and 4 g anhydrous MgSO₄, immediately shake for 1 minute to prevent clumping

- Centrifugation: Centrifuge at 5000 × g for 5 minutes

- Clean-up: Transfer 1 mL of upper acetonitrile layer to a dispersive-SPE tube containing 50 mg PSA and 150 mg MgSO₄

- Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 5000 × g for 2 minutes

- Concentration and Reconstitution: Transfer supernatant, evaporate to dryness under nitrogen, and reconstitute in 1 mL mobile phase for HPLC analysis

Rice and Cereal Samples

- Homogenization: Grind representative rice samples to a fine powder using a laboratory mill

- Extraction: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube, add 10 mL acetonitrile/water (80:20, v/v), and vortex for 1 minute

- Ultrasonication: Sonicate for 10 minutes in an ultrasonic bath

- QuEChERS Extraction: Add 1 g NaCl and 4 g anhydrous MgSO₄, shake vigorously for 1 minute

- Centrifugation: Centrifuge at 5000 × g for 5 minutes

- Clean-up: Transfer 1 mL of upper layer to a d-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄ (add 10 mg GCB for pigmented samples)

- Vortex and Centrifuge: Vortex for 30 seconds, centrifuge at 5000 × g for 2 minutes

- Concentration: Transfer supernatant, evaporate to near dryness under nitrogen at 40°C

- Reconstitution: Reconstitute in 1.0 mL of n-hexane/ethanol (90:10, v/v) for HPLC analysis [2]

The following workflow diagram illustrates the complete sample preparation and analysis process:

Figure 1: Sample Preparation and Analysis Workflow for this compound Enantiomers in Various Matrices

Applications in Environmental and Agricultural Research

The validated HPLC chiral separation method for this compound enantiomers enables several critical applications in environmental monitoring and agricultural science:

- Environmental Fate Studies: Investigation of enantioselective degradation in soil and water systems under various conditions (aerobic/anaerobic, different pH levels, temperature regimes)

- Bioaccumulation Assessment: Determination of preferential uptake and accumulation in non-target organisms and agricultural products

- Metabolic Pathway Elucidation: Identification of enantioselective transformation products and metabolic pathways in plants and soil microorganisms

- Regulatory Compliance Monitoring: Accurate quantification of individual enantiomer residues to enforce maximum residue limits (MRLs) in food commodities

- Formulation Quality Control: Assessment of enantiomeric purity in commercial pesticide formulations, particularly for products marketed as enriched single enantiomers

Recent studies applying this methodology have revealed that the enantioselective degradation of chiral pesticides in environmental matrices is common, with one enantiomer often persisting longer than the other. This has significant implications for environmental risk assessment and regulatory decisions. For example, research on similar SDHI fungicides has demonstrated that the different enantiomers may exhibit varying toxicity toward non-target organisms, including aquatic species and beneficial insects [1] [3]. The ability to monitor individual enantiomers rather than total concentration provides a more accurate understanding of environmental impact and potential ecological risks.

Troubleshooting and Method Maintenance

Common Issues and Solutions

- Peak Tailing: May indicate column degradation or inappropriate mobile phase composition - check column performance with test mixture, ensure mobile phase is freshly prepared and properly degassed

- Reduced Resolution: Can result from column overloading, temperature fluctuations, or mobile phase contamination - reduce injection volume, maintain constant temperature, use high-purity solvents

- Retention Time Drift: Often caused by mobile phase evaporation or temperature changes - use tightly sealed solvent reservoirs, implement column temperature control

- Increased Backpressure: May signal column blockage - filter all samples through 0.22 μm filters, use guard column to protect analytical column

- Baseline Noise: Can be due to contaminated mobile phase, air bubbles in detector, or contaminated column - degas mobile phase thoroughly, ensure proper detector purge

Column Care and Maintenance

- Storage: When not in use, store Chiralpak AD-H column in n-hexane/isopropanol (90:10, v/v)

- Regeneration: If performance declines, wash column with 100 mL of n-hexane/ethanol (50:50, v/v) at reduced flow rate (0.3 mL/min)

- Guard Column: Always use appropriate guard column to extend analytical column lifetime

- Pressure Monitoring: Record normal operating pressure and investigate significant changes

- System Suitability Tests: Perform daily checks with this compound standard to verify resolution, retention, and peak symmetry

Regulatory Considerations and Method Compliance

The described HPLC method for this compound enantiomer separation complies with Good Laboratory Practice (GLP) requirements and meets the method validation criteria specified in international guidelines such as SANCO/2020/12830 and ICH Q2(R1). When implementing this method for regulatory purposes, consider the following:

- Quality Control Measures: Include laboratory blanks, fortified samples, and duplicate analyses in each batch to monitor potential contamination and matrix effects

- Proficiency Testing: Participate in inter-laboratory comparison studies when available to verify method performance

- Measurement Uncertainty: Estimate uncertainty budgets for reported results based on validation data

- Documentation: Maintain comprehensive records of all method modifications, column performance, and system suitability tests

It is important to note that while China and other countries have established maximum residue limits (MRLs) for several SDHI fungicides, specific MRLs for this compound have not yet been established in many regulatory frameworks. The methodology presented here provides the necessary analytical capability to support the development of science-based MRLs that account for potential enantioselective effects [2].

Conclusion

The HPLC chiral separation method detailed in this application note provides a robust, reproducible, and sensitive approach for the enantioselective determination of this compound enantiomers in environmental and agricultural matrices. The method achieves excellent resolution (Rs = 8.85) between enantiomers using a normal-phase chiral stationary phase, enabling accurate quantification of individual enantiomers. Comprehensive validation data demonstrate the method's reliability across various matrices, with sensitivity adequate for monitoring environmental fate and ensuring food safety.

The ability to separately quantify this compound enantiomers represents a significant advancement over traditional achiral analysis, facilitating more accurate environmental risk assessments and supporting the development of potentially safer enantiomer-enriched products. As regulatory awareness of enantioselective effects grows, this methodology will play an increasingly important role in comprehensive pesticide monitoring programs and environmental protection initiatives.

References

Comprehensive Analysis of Furametpyr Residues in Rice: Application Notes and Protocols

Introduction

Furametpyr is a chiral fungicide widely used to control sheath blight in rice crops [1]. As a chiral molecule, the technical material is a racemate, comprising equimolar amounts of its (R)- and (S)- enantiomers [1]. Traditional achiral analysis treats these enantiomers as a single compound, potentially providing incomplete information about environmental fate, biological activity, and residue dissipation [2]. Effective monitoring requires robust analytical methods to ensure compliance with food safety regulations. This document provides detailed protocols for the enantioselective determination of this compound and multi-residue analysis in rice matrices.

Analytical Techniques and Methodologies

Enantioseparation and Determination of this compound Enantiomers

For precise enantioselective analysis of this compound in rice, soil, and water samples, high-performance liquid chromatography (HPLC) with a chiral stationary phase provides excellent resolution [2].

Experimental Protocol:

- Apparatus: HPLC system with UV detection

- Chromatographic Column: Chiralpak AD-H column

- Mobile Phase: n-hexane/ethanol (90:10, v/v)

- Flow Rate: 0.8 mL/min

- Detection Wavelength: 220 nm

- Column Temperature: Ambient (effects of temperature variation should be evaluated)

- Injection Volume: Typically 10-20 µL

- Sample Preparation: Rice samples should be homogenized and extracted with appropriate solvent (e.g., acetonitrile), followed by clean-up using dispersive solid-phase extraction (d-SPE) with primary-secondary amine (PSA) and graphitized carbon black (GCB) [3] [4]

Under these conditions, the resolution between (+)-furametpyr (first eluted) and (-)-furametpyr (second eluted) reaches 8.85, indicating excellent separation [2].

Multi-Residue Analysis Using LC-MS/MS

For laboratories monitoring multiple pesticide residues simultaneously, a QuEChERS-based approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an efficient solution [3] [4].

Experimental Protocol:

- Extraction: Weigh 10.0 g of homogenized rice sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture (typically containing MgSO₄ and NaCl) and shake again vigorously to induce phase separation. Centrifuge to separate layers [3] [5]

- Clean-up: Transfer supernatant to a d-SPE tube containing PSA, C18, and MgSO₄ (for fatty samples) or multi-walled carbon nanotubes (MWCNTs) for improved purification [4]. Shake and centrifuge.

- Analysis: Analyze the purified extract by LC-MS/MS

- LC Conditions:

- Column: C18 column (e.g., 100 × 2.1 mm, 2 µm)

- Mobile Phase: (A) 5 mmol/L ammonium acetate in water; (B) 5 mmol/L ammonium acetate in methanol [6]

- Gradient: 5% B to 95% B over 10 min, hold 3 min, to 100% B at 13.01 min, hold 5 min, re-equilibrate

- Flow Rate: 0.3 mL/min [6]

- Column Temperature: 40°C [6]

- MS Conditions:

- Ionization Mode: ESI+ for this compound, pyraclostrobin [3]

- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Figure 1: Analytical workflow for this compound determination in rice samples, showing the main procedural steps and decision points for method selection.

Method Validation Parameters

Comprehensive validation data demonstrates the reliability and robustness of the described analytical methods for determining this compound residues in rice samples.

Table 1: Method validation parameters for this compound analysis in rice

| Validation Parameter | Enantioseparation Method (HPLC-UV) | Multi-Residue Method (LC-MS/MS) |

|---|---|---|

| Linearity | Not specified in sources | R² ≥ 0.990 [3] |

| LOD (Rice) | 0.07 mg/kg [2] | < 3.0 μg/kg for multi-residue [3] |

| LOQ (Rice) | 0.23 mg/kg [2] | ≤ 9 μg/kg for multi-residue [3] |

| Accuracy (Recovery) | 73.1-101.8% [2] | 70.0-108% [3] |

| Precision (RSD) | < 14.0% [2] | < 20.9% [3] |

| Matrix Effects | Not specified | Should be evaluated [6] |

Table 2: Physicochemical properties of this compound relevant to method development

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₀ClN₃O₂ | [1] |

| Molecular Weight | 333.81 g/mol | [1] |

| Water Solubility (pH 7) | 255 mg/L | [1] |

| Log P | 2.36 | [1] |

| Vapour Pressure | 0.000112 mPa at 20°C | [1] |

| Melting Point | 150°C | [1] |

Discussion and Analytical Considerations

Matrix Effects and Clean-up Optimization

Rice presents a complex matrix containing high amounts of starch and other potentially interfering compounds [6]. Effective clean-up is essential for reliable determination, particularly at low concentrations. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for pesticide residue analysis in various matrices, including cereals [4] [5]. Recent advancements incorporate emerging adsorbents like multi-walled carbon nanotubes (MWCNTs), which offer advantages such as large surface area, excellent adsorption properties, and chemical stability [4]. These effectively adsorb matrix impurities including pigments, phenols, sterols, and organic acids while remaining easy to prepare and cost-efficient [4].

Detection Techniques Comparison

The choice between HPLC-UV and LC-MS/MS depends on analytical requirements. HPLC-UV with chiral separation is ideal for enantioselective studies, while LC-MS/MS provides superior sensitivity and selectivity for multi-residue monitoring at trace levels [2] [3]. High-resolution mass spectrometry (HR-MS) techniques, such as liquid chromatography–quadrupole time-of-flight mass spectrometry (LC–QTOF-MS), offer additional advantages for quantitative and confirmatory analysis, including the ability to perform retrospective analysis for non-target compounds without re-injection [6].

Regulatory Considerations

This compound is not approved under EC Regulation 1107/2009 and is considered obsolete but may be available in some countries [1]. Nevertheless, monitoring remains important for international trade and food safety. Analytical methods must demonstrate sufficient sensitivity to comply with maximum residue limits (MRLs) established by authorities such as the European Food Safety Authority (EFSA) and the Codex Alimentarius Commission [4].

Conclusion

The protocols detailed in this application note provide reliable methods for the determination of this compound residues in rice samples. The enantioselective HPLC-UV method enables separate quantification of this compound enantiomers, while the QuEChERS LC-MS/MS approach allows efficient multi-residue analysis. Proper method validation following established guidelines ensures accurate, precise, and reproducible results for food safety monitoring and regulatory compliance.

References

- 1. This compound (Ref: S 82658) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Enantioseparation and determination of the chiral fungicide this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of five pyrazole fungicides in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of multiple pyrazole amide ... [sciencedirect.com]

- 5. Modification and re-validation of the ethyl acetate-based ... [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative and Confirmatory Analysis of Pesticide ... [pmc.ncbi.nlm.nih.gov]

Analytical Method for Furametpyr in Food Matrices

Furametpyr is a fungicide used to control diseases like rice sheath blight [1]. The following protocol is adapted from a multi-residue method for pyrazole amide fungicides in various foodstuffs [2].

Sample Preparation via Modified QuEChERS

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is effective for complex matrices [2].

- Extraction: Weigh 5.0 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 5 minutes. Then, add a pre-mixed salt packet containing 1.5 g sodium chloride and 4.0 g anhydrous magnesium sulfate, immediately shaking by hand for 2 minutes to prevent agglomeration [2] [3].

- Clean-up: Centrifuge the tube and transfer the supernatant to a dispersive-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO4. Shake for 2 minutes and centrifuge. The purified extract is then ready for analysis [2] [3].

Instrumental Analysis via HPLC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry provides the required sensitivity and selectivity [2].

HPLC Conditions:

- Column: C18 column (e.g., 100 mm x 2.1 mm, 2 μm)

- Mobile Phase: A) 5 mmol/L ammonium acetate in water; B) 5 mmol/L ammonium acetate in methanol [4]

- Gradient: Start at 5% B, increase to 95% B over 10 min, hold for 3 min, then re-equilibrate [4]

- Flow Rate: 0.3 mL/min [4]

- Column Temperature: 40 °C [4]

- Injection Volume: 3-5 μL [2]

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode [2]

- Acquisition Mode: Multiple Reaction Monitoring (MRM)

- Optimized Parameters for this compound: Declustering potential and collision energies should be optimized using standard solutions. Other pyrazole amide fungicides showed optimal responses with a desolvation temperature of 550°C and an ion spray voltage of 5000 V [2].

The experimental workflow from sample to result is summarized below:

Method Performance Characteristics

Although validation data for soil and water is unavailable, the method's performance in food matrices demonstrates its capability for sensitive detection [2].

Table 1: Method Validation Data for this compound in 12 Food Matrices

| Parameter | Performance Value | Note |

|---|---|---|

| LOQ (Limit of Quantification) | 1.0 μg/kg | Established for all 8 target fungicides in the method [2] |

| Recovery Rate | 85.4% | Mean recovery reported across 12 food matrices [2] |

| Precision (RSD) | < 9.8% | Relative Standard Deviation, indicating high reproducibility [2] |

| Linearity | R² > 0.99 | Over a calibration range of 1.0–200 μg/L [2] |

Application to Soil and Water Analysis

For analyzing this compound in soil and water, you can adapt the established protocols:

- Water Samples: For relatively clean water samples (e.g., groundwater, drinking water), filtration and direct injection into the HPLC-MS/MS system may be sufficient. For surface water with more complex matrix, a pre-concentration step like Solid-Phase Extraction (SPE) would be beneficial.

- Soil Samples: The QuEChERS method is highly suitable. The extraction and clean-up steps can be applied directly to soil samples. The method's effectiveness in complex grain and herb matrices suggests it would handle soil components well [2].

Critical Considerations for Method Adaptation

- Matrix Effects: Ion suppression or enhancement is a significant challenge in mass spectrometry. Using matrix-matched calibration standards or isotope-labeled internal standards is crucial for accurate quantification [2] [3].

- Detection Limits: The reported LOQ of 1.0 μg/kg in food is a benchmark. The achievable LOQ in soil and water will depend on matrix interference and may require optimization of sample intake and pre-concentration factors.

- Specificity: The HPLC-MS/MS MRM method provides high selectivity. Confirmatory analysis should monitor at least two precursor-to-product ion transitions to ensure correct identification [2] [4].

References

Comprehensive Analytical Methods for the Determination and Validation of Furametpyr Residues

Introduction

Furametpyr is a chiral pyrazole fungicide widely used to control diseases such as rice sheath blight. As a succinate dehydrogenase inhibitor (SDHI), its enantiomers may exhibit different biological activities and environmental behaviors, making accurate residue analysis crucial for food safety and environmental monitoring [1] [2]. This document provides detailed application notes and protocols for the enantioseparation and multi-residue determination of this compound, validated for various matrices including rice, soil, water, cereals, vegetables, and fruits.

The methodologies outlined here support regulatory monitoring and compliance with Maximum Residue Limits (MRLs), which for some jurisdictions can be as low as 0.01 mg kg⁻¹ [2]. The protocols cover high-performance liquid chromatography (HPLC) for chiral separation, and advanced mass spectrometry techniques for sensitive multi-residue analysis.

Analytical Methods for this compound

Enantioseparation and Determination by Chiral HPLC

An effective chiral analytical method was developed for the resolution and determination of this compound enantiomers in rice, soil, and water samples [1].

2.1.1 Chromatographic Conditions

- Analytical Column: Chiralpak AD-H

- Mobile Phase: n-hexane/ethanol (90:10, v/v)

- Flow Rate: 0.8 mL min⁻¹

- Detection: UV at 220 nm

- Column Temperature: Evaluated in the range of 5–35°C (optimal resolution achieved at 25°C)

- Injection Volume: 10 μL

- Resolution: Achieved up to 8.85, with the first eluted enantiomer identified as (+)-furametpyr and the second as (-)-furametpyr [1]

2.1.2 Sample Preparation

- Water Samples: Filtered through a 0.45-μm membrane and directly injected.

- Soil Samples: Air-dried, ground, and sieved. 10 g samples were extracted with 20 mL acetonitrile by shaking for 1 h. The extract was concentrated and reconstituted in n-hexane.

- Rice Samples: 5 g homogenized samples were extracted with 10 mL acetonitrile, shaken for 30 min, and cleaned up using a Florisil solid-phase extraction (SPE) cartridge [1].

Simultaneous Determination of Pyrazole Fungicides by LC-MS/MS

A multi-residue method using LC-MS/MS has been developed for the simultaneous determination of five pyrazole fungicides (bixafen, fluxapyroxad, this compound, pyraclostrobin, and rabenzazole) in cereals, vegetables, and fruits [2].

2.2.1 Instrumentation and Parameters

- System: Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry

- Analytical Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)

- Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile

- Gradient Program:

- 0–2 min: 20% B

- 2–10 min: 20% B to 95% B

- 10–12 min: 95% B

- 12–12.1 min: 95% B to 20% B

- 12.1–15 min: 20% B (equilibration)

- Flow Rate: 0.3 mL min⁻¹

- Column Temperature: 40°C

- Injection Volume: 5 μL

- Ionization Mode: Electrospray ionization (ESI) in positive/negative switching mode

- MS/MS Transitions for this compound:

- ESI+: 333.9 > 262.0 (quantification) and 333.9 > 235.0 (confirmation) [2]

2.2.2 Sample Preparation Based on QuEChERS

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed:

- Extraction: 10 g homogenized sample is weighed into a 50-mL centrifuge tube. 10 mL acetonitrile is added, followed by shaking vigorously for 1 min.

- Partitioning: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added and immediately shaken for 1 min, then centrifuged at 4000 rpm for 5 min.

- Clean-up: An aliquot of the upper acetonitrile layer (6 mL) is transferred to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA. The tube is shaken for 30 s and centrifuged.

- Analysis: The purified extract is transferred to an autosampler vial for LC-MS/MS analysis [2].

Quantitative and Confirmatory Analysis by LC-QTOF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high-resolution, accurate-mass capabilities for quantitative and confirmatory analysis of pesticide residues, including this compound, in complex matrices such as cereal grains and legumes [3].

2.3.1 Instrument Parameters

- System: LC coupled with QTOF mass spectrometer

- Analytical Column: Inertsil ODS-4 (100 mm × 2.1 mm, 2 μm)

- Mobile Phase: (A) 5 mmol/L ammonium acetate in water, (B) 5 mmol/L ammonium acetate in methanol

- Gradient Program:

- 0 min: 5% B

- 0–10 min: 5% B to 95% B

- 10–13 min: 95% B

- 13–13.01 min: 95% B to 100% B

- 13.01–18 min: 100% B

- 18–18.01 min: 100% B to 5% B

- 18.01–20 min: 5% B (equilibration)

- Flow Rate: 0.3 mL min⁻¹

- Column Temperature: 40°C

- Injection Volume: 3 μL

- Ionization: ESI positive mode

- Acquisition: Full-scan mode (m/z 50–1000) with data-independent acquisition (DIA) for fragment ion information [3]

Table 1: Method Validation Parameters for this compound in Various Matrices by Chiral HPLC

| Parameter | Water | Soil | Rice |

|---|---|---|---|

| Limit of Detection (LOD) | 2.0 µg kg⁻¹ | 0.02 mg kg⁻¹ | 0.07 mg kg⁻¹ |

| Limit of Quantification (LOQ) | 6.7 µg kg⁻¹ | 0.07 mg kg⁻¹ | 0.23 mg kg⁻¹ |

| Average Recovery (%) | 85.2–101.8 | 73.1–89.5 | 76.4–92.7 |

| Precision (RSD, %) | < 9.5 | < 12.4 | < 14.0 |

Table 2: Method Validation for Multi-Residue LC-MS/MS Analysis in Cereals, Vegetables, and Fruits

| Parameter | Performance |

|---|---|

| Linear Range | 0.001–0.1 mg L⁻¹ |

| Correlation Coefficient (R²) | >0.995 |

| Average Recovery (%) | 70–120 |

| Intra-day Precision (RSD, %) | < 16 |

| Inter-day Precision (RSD, %) | < 24 |

Method Validation

The presented methods have been comprehensively validated according to accepted guidelines, demonstrating their reliability for determining this compound residues.

Specificity/Selectivity

No interfering peaks were observed at the retention times of the target analytes in all blank matrix samples, confirming the high selectivity of the methods [3] [2].

Linearity

Linear calibration curves were obtained for this compound in the tested matrices over the specified concentration ranges, with correlation coefficients (R²) greater than 0.995, indicating excellent linearity [1] [2].

Accuracy and Precision

Accuracy, expressed as average recovery, and precision, expressed as relative standard deviation (RSD), met validation criteria. Recovery rates for this compound across different matrices and fortification levels typically ranged from 70% to 120%, with RSDs generally below 15% for repeatability [1] [3] [2].

Sensitivity

The methods demonstrate high sensitivity, with LODs and LOQs sufficiently low to monitor this compound residues at and below the established MRLs. The LC-QTOF-MS method is particularly suited for monitoring at the 0.01 mg kg⁻¹ level [1] [3].

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in these protocols.

Diagram 1: Overall Workflow for this compound Residue Analysis. The process begins with sample preparation, proceeds through extraction and clean-up, and culminates in instrumental analysis and data reporting. The detailed QuEChERS procedure is outlined within the red cluster.

Diagram 2: Detailed QuEChERS Sample Preparation Workflow. This flowchart details the specific steps for extracting and cleaning up samples using the QuEChERS method, which is particularly effective for cereals, fruits, and vegetables [2].

Conclusion

The analytical methods detailed in this document provide robust and validated protocols for the determination of this compound residues. The chiral HPLC method allows for the precise separation and quantification of individual this compound enantiomers in rice, soil, and water. In contrast, the LC-MS/MS and LC-QTOF-MS methods enable highly sensitive and selective simultaneous analysis of this compound alongside other pyrazole fungicides in a wide range of agricultural commodities.

These methods fulfill the requirements for regulatory compliance, risk assessment, and monitoring studies, ensuring the safety of food products and enabling informed decisions regarding the use of this fungicide.

References

Fundamental Principles of HPLC Sample Preparation

The primary goals of sample preparation are to remove interfering matrix components, protect the HPLC instrument, and concentrate the analyte to ensure the analysis is accurate, reproducible, and sensitive [1] [2]. For a pesticide like furametpyr, which may be present at low concentrations in a complex sample (e.g., agricultural products or environmental waters), effective sample cleanup is not just beneficial—it is essential.

A critical initial consideration is solvent compatibility. The solvent used to dissolve the final sample extract should be similar in elution strength to the initial mobile phase (often referred to as Mobile Phase A) to prevent peak distortion [3]. Furthermore, the final sample must be free of particulate matter to prevent damage to the HPLC system and columns [4].

Sample Preparation Method Selection for this compound

Selecting the appropriate sample preparation strategy depends on the sample matrix and the properties of the analyte. The table below summarizes the key techniques applicable to this compound analysis.

Table: Key Sample Preparation Techniques for Pesticide Analysis via HPLC

| Technique | Mechanism | Primary Application | Key Considerations for this compound |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids based on solubility [1] [2]. | Isolating small molecules from liquid matrices (e.g., water) [5]. | Choose a solvent like ethyl acetate, which is known to be effective for a wide range of pesticides, both polar and non-polar [6]. |

| Solid-Phase Extraction (SPE) | Selective retention of analyte onto a solid sorbent, followed by washing and elution [1] [2]. | Extracting and concentrating analytes from complex matrices; excellent for sample clean-up [1]. | A C18 cartridge is suitable for non-polar to moderately polar compounds. For more selective cleanup, consider graphitized carbon black (GCB) or primary-secondary amine (PSA) sorbents [6]. |

| Filtration | Physical removal of particulate matter using a membrane [1] [2]. | Clarifying samples post-extraction; essential final step before HPLC injection [1]. | Use a 0.22 µm or 0.45 µm pore size filter. For organic solvents, ensure the filter membrane is hydrophobic (e.g., PTFE) [1]. |

| Concentration (Evaporation) | Removal of excess solvent to increase analyte concentration [1]. | Enhancing detection sensitivity, especially for trace analytes [1]. | Use a nitrogen evaporator for efficiency and to prevent thermal degradation of the analyte [1]. |

The following workflow diagram outlines a logical pathway for selecting and sequencing these techniques based on your sample matrix.

Detailed Experimental Protocols

Liquid-Liquid Extraction (LLE) with Ethyl Acetate

This is a robust, one-step extraction method suitable for a wide range of pesticides from various matrices [6].

Materials: Ethyl acetate (HPLC grade), anhydrous sodium sulfate, sodium bicarbonate (if sample is acidic).

Equipment: Centrifuge, mechanical shaker or homogenizer (e.g., Turrax), separation funnels or centrifuge tubes.

Step-by-Step Protocol:

- Weighing: Accurately weigh 25 g of homogenized sample into a centrifuge tube [6].

- Buffering (if needed): For acidic samples, add ~2 mL of a 4 mol/L phosphate buffer or ~2 g of sodium bicarbonate to adjust the pH to neutral [6].

- Solvent Addition: Add 40 mL of ethyl acetate and 25 g of anhydrous sodium sulfate to the tube [6].

- Extraction: Seal the tube and shake vigorously for several minutes using a mechanical shaker, or homogenize with a Turrax for 1-2 minutes [6].

- Phase Separation: Centrifuge the mixture at >3000 rpm for 5 minutes to achieve clear phase separation [6].

- Collection: Collect the upper organic (ethyl acetate) layer, which contains the extracted pesticides. The aqueous layer can be re-extracted with a fresh portion of ethyl acetate to improve recovery, if necessary.

Dispersive Solid-Phase Extraction (dSPE) Clean-up

This quick clean-up technique is highly effective for removing fatty acids, sugars, and other organic acids from the extract [6].

Materials: Primary-secondary amine (PSA) sorbent, graphitized carbon black (GCB), anhydrous magnesium sulfate.

Equipment: Centrifuge, vortex mixer.

Step-by-Step Protocol:

- Transfer: Transfer a 1 mL aliquot of the ethyl acetate extract into a 2 mL dSPE tube containing 50 mg PSA and 50 mg GCB (optionally with magnesium sulfate for water removal) [6].

- Shake: Vortex the mixture vigorously for 30-60 seconds.

- Clarify: Centrifuge the tube at high speed (e.g., 10,000 rpm) for 2-3 minutes.

- Recovery: Carefully recover the clarified supernatant for the next step.

Concentration and Solvent Exchange

This step is crucial for achieving low detection limits.

Materials: Nitrogen or argon gas, appropriate solvent for reconstitution (e.g., methanol, acetonitrile, or initial mobile phase).

Equipment: Nitrogen evaporator, warm water bath (set at <40°C).

Step-by-Step Protocol:

- Transfer: Transfer the cleaned extract to a clean evaporation tube.

- Evaporate: Evaporate the extract to near dryness under a gentle stream of nitrogen while the tube is immersed in a warm water bath (≈40°C) [1].

- Reconstitute: Immediately reconstitute the residue in 1.0 mL of a solvent compatible with the HPLC mobile phase (e.g., methanol or a methanol/water mixture) [6].

- Vortex: Vortex thoroughly to ensure the residue is fully dissolved.

Filtration (Final Step Before HPLC)

- Materials: Syringe filter (0.22 µm or 0.45 µm pore size, PTFE membrane for organic solvents).

- Equipment: Syringe (1-5 mL).

- Protocol: Draw the reconstituted sample into a syringe, attach the filter, and gently push the plunger to pass the sample through the filter into a clean, labeled HPLC vial [1].

Method Validation and Troubleshooting

For regulatory compliance, the developed method must be validated. The table below outlines key parameters and acceptance criteria, with reference data from a validated multi-pesticide method [6].

Table: Key Validation Parameters and Targets for this compound HPLC Analysis

| Validation Parameter | Description | Target Acceptance Criteria (Example) |

|---|---|---|

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | ≤ 0.01 mg/kg [6] |

| Accuracy (Recovery) | Closeness of the measured value to the true value, determined by spiking. | 70-120% (e.g., 93% of pesticides showed acceptable recovery at 0.05 mg/kg) [6] |

| Precision (Repeatability) | Closeness of agreement between a series of measurements under the same conditions. | Relative Standard Deviation (RSD) < 20% |

- Common Challenges and Solutions:

- Low Recovery: Ensure the extraction solvent (ethyl acetate) is efficient for this compound. Optimize the dSPE sorbent types and ratios to minimize analyte loss.

- Matrix Effects (Ion Suppression/Enhancement in LC-MS): Use matrix-matched calibration standards. Improve the clean-up step (e.g., by optimizing GCB/PSA amount) or dilute the final extract if sensitivity allows [5].

- Poor Chromatographic Peaks (Tailing/Broadening): Confirm the final sample solvent is compatible with the mobile phase. Ensure the sample is not overloaded; if so, dilute it further [3] [4].

References

- 1. HPLC Sample Preparation [organomation.com]

- 2. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell [drawellanalytical.com]

- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]

- 5. HPLC Method Development Steps | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Modification and re-validation of the ethyl acetate-based ... [pmc.ncbi.nlm.nih.gov]

Chromatographic Method for Furametpyr Enantioseparation

The core method for the enantioseparation of the chiral fungicide Furametpyr on a Chiralpak AD-H column is outlined in the table below [1].

| Parameter | Specification |

|---|---|

| Column | Chiralpak AD-H [1] |

| Mobile Phase | n-hexane/ethanol (90:10, v/v) [1] |

| Flow Rate | 0.8 mL/min [1] |

| Detection | UV at 220 nm [1] |

| Resolution (Rs) | 8.85 [1] |

| Elution Order | (+)-furametpyr followed by (-)-furametpyr [1] |

Experimental Protocol & Workflow

The following workflow diagram illustrates the key stages of the analytical process for determining this compound enantiomers in environmental and food samples.

Sample Preparation

The study employed a solid-phase extraction (SPE) cleanup procedure for sample matrices including rice, soil, and water [1]. While the specific SPE cartridges were not mentioned, the method was validated with the following performance metrics [1]:

- Average Recoveries: Ranged from 73.1% to 101.8% across all matrices and fortification levels.

- Precision: Expressed as Relative Standard Deviation (RSD), was below 14.0% for all matrices.

For complex cereal samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be considered as a modern multiresidue sample preparation technique, though its specific application to this compound was not detailed in the available search results [2].

HPLC System Operation

- Column Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase (n-hexane/ethanol, 90:10, v/v) at the set flow rate until a stable baseline is achieved.

- Injection: Inject the prepared sample solution.

- Separation: Run the method under the isocratic conditions specified in the table above. The high resolution (Rs = 8.85) indicates a robust baseline separation of the enantiomers [1].

Data Analysis

- Identify the enantiomers based on their elution order: (+)-furametpyr first, followed by (-)-furametpyr [1].

- Quantify the enantiomers using an external standard calibration method.

Method Validation Parameters

The method was rigorously validated. The table below summarizes the key figures of merit for different sample matrices [1].

| Matrix | LOD | LOQ |

|---|---|---|

| Water | 2.0 µg/kg | 6.7 µg/kg |

| Soil | 0.02 mg/kg | 0.07 mg/kg |

| Rice | 0.07 mg/kg | 0.23 mg/kg |

Abbreviations: LOD: Limit of Detection; LOQ: Limit of Quantification.

Critical Method Development Notes

The search results provide general guidance on developing chiral methods, which can help in troubleshooting or adapting this protocol.

- Column Selector: The Chiralpak AD-H column contains amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel [3] [4]. This phase often separates enantiomers through hydrogen bonding and π-π interactions [5] [3].

- Method Optimization Levers: If separation is inadequate, you can optimize by:

Application Considerations

- Scope: This method is specifically applied for the enantioselective analysis of this compound in rice, soil, and water samples to support environmental and food safety monitoring [1].

- Instrumentation: The original study used a standard HPLC-UV system. Adaptation to UHPLC-MS/MS is possible for higher sensitivity and confirmatory analysis, as demonstrated for multiresidue analysis of SDHI fungicides (the class to which this compound belongs) in cereals [2].

References

- 1. Enantioseparation and determination of the chiral fungicide ... [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of succinate-dehydrogenase ... [sciencedirect.com]

- 3. chiralpak ad column [science.gov]

- 4. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column [chiraltech.com]

- 5. A Strategy for Developing HPLC Methods for Chiral Drugs [chromatographyonline.com]

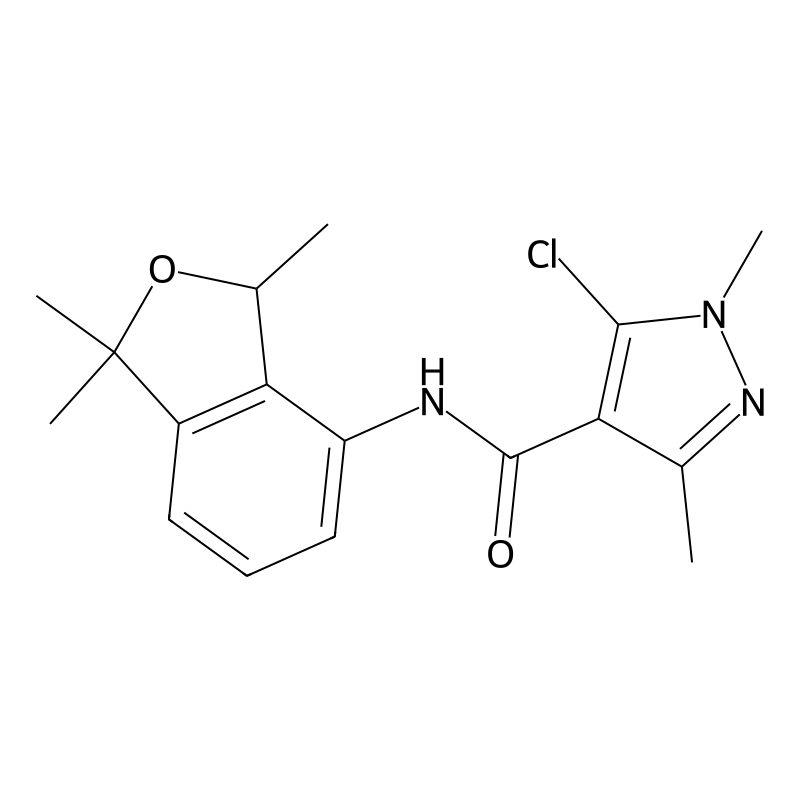

Application Note: Determination of Furametpyr and Related Fungicides in Foodstuffs by QuEChERS-HPLC-MS/MS

Introduction

Pyrazole amide fungicides, such as furametpyr, are widely used in agriculture due to their broad-spectrum activity and high efficacy at low doses. They inhibit mitochondrial respiration by targeting succinate dehydrogenase (SDH) in plant fungal pathogens [1]. Monitoring their residue levels in food products is crucial for ensuring compliance with food safety regulations. This note describes a robust method for the simultaneous determination of this compound and seven other pyrazole amide fungicides in 12 food matrices [1].

Experimental Protocol

2.1. Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), methanol (HPLC grade).

- Additives: Formic acid, ammonium acetate.

- Salts for Extraction: Magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.

- Adsorbents for Cleanup: Multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), octadecylsilane-bonded silica (C18), graphitized carbon black (GCB).

- Standards: Analytical standards for the target fungicides (e.g., this compound, sedaxane, penthiopyrad), purity ≥ 96.9% [1].

2.2. Equipment

- High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.

- Analytical balance, centrifuge, vortex mixer, and mechanical shaker.

2.3. Sample Preparation Workflow

The sample preparation follows the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The workflow is as follows:

2.4. HPLC-MS/MS Analysis

- Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm).

- Mobile Phase:

- A: 5 mmol/L ammonium acetate in water.

- B: 5 mmol/L ammonium acetate in methanol.

- Gradient Program:

- 0 min: 20% B

- 2 min: 20% B

- 10 min: 95% B

- 12 min: 95% B

- 12.1 min: 20% B

- 15 min: 20% B

- Flow Rate: 0.3 mL/min, Injection Volume: 2 μL, Column Temperature: 40°C.

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Source Temperature: 115°C.

- Desolvation Temperature: 500°C.

- Desolvation Gas Flow: 1000 L/hr.

Results and Method Validation

The method was comprehensively validated for 8 pyrazole amide fungicides in 12 food matrices. The data for this compound and other key fungicides are summarized below.

Table 1: Method Validation Data for Selected Pyrazole Amide Fungicides in Plant Matrices [1]

| Fungicide | Spiked Level (mg/kg) | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | LOQ (mg/kg) |

|---|---|---|---|---|---|

| This compound | 0.01 | 92.9 | 4.5 | 5.9 | 0.003 |

| 0.02 | 95.1 | 3.8 | 4.8 | ||

| 0.05 | 96.3 | 2.9 | 3.7 | ||

| Sedaxane | 0.01 | 88.5 | 5.2 | 6.8 | 0.001 |

| Penthiopyrad | 0.01 | 102.4 | 3.7 | 4.9 | 0.001 |

| Pydiflumetofen | 0.01 | 94.6 | 4.1 | 5.3 | 0.001 |

Table 2: Maximum Residue Limits (MRLs) for Context [1]

| Fungicide | Commodity | MRL (mg/kg) | Regulating Authority |

|---|---|---|---|

| Sedaxane | Grape, Rice | 0.01 | EFSA |

| Sedaxane | Ginseng | 0.05 | EFSA |

| Penthiopyrad | Wheat | 0.1 | EFSA |

Key Validation Parameters:

- Linearity: The method demonstrated good linearity over a concentration range of 0.001–0.2 mg/L for all analytes, with correlation coefficients (r) greater than 0.99 [1].

- Accuracy and Precision: As shown in Table 1, the recoveries for all fungicides, including this compound, were in the satisfactory range of 88.5–102.4%, with RSDs below 11.5% [1].

- Sensitivity: The Limits of Quantification (LOQs) for all target compounds were 0.001–0.01 mg/kg, which are sufficiently low to monitor compliance with established MRLs [1].

- Matrix Effects: Significant matrix effects were observed for all analytes across different food matrices, necessitating the use of matrix-matched calibration standards for accurate quantification [1].

Discussion

4.1. Analytical Technique Considerations This protocol utilizes HPLC-MS/MS with a triple quadrupole mass spectrometer in MRM mode, which is the gold standard for sensitive and selective quantification. For confirmatory analysis, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful complementary technique. It operates in full-scan mode with high mass accuracy, allowing for retrospective analysis of non-target compounds and providing fragment-ion information for unambiguous confirmation [2].

4.2. Metabolism in Biological Systems It is important for researchers to note that this compound undergoes extensive metabolism. Studies in rats and with human cytochrome P450 enzymes have identified major biotransformation pathways including N-demethylation and oxidation of methyl groups on both the pyrazole and isobenzofuran rings [3]. When analyzing biological samples (e.g., in toxicology studies), these metabolites should be considered.

Key Takeaways for Researchers

- Core Method: The QuEChERS method using MWCNTs for cleanup, coupled with HPLC-MS/MS, is a validated, efficient, and reliable approach for extracting and quantifying this compound in complex plant matrices.

- Critical Step: The use of matrix-matched calibration curves is essential to compensate for the significant matrix effects and ensure quantitative accuracy.